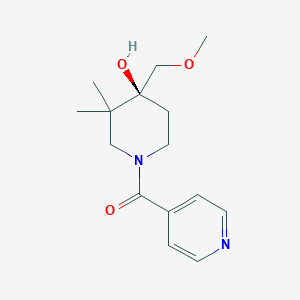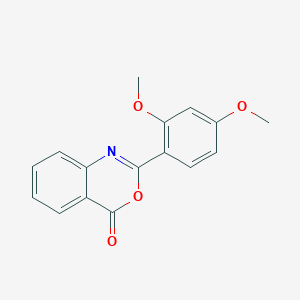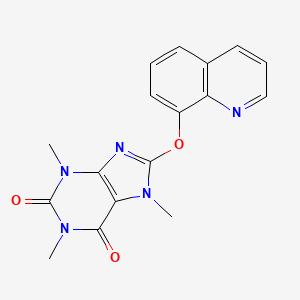
5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, also known as BTOX, is a heterocyclic compound that has received significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Wirkmechanismus
The mechanism of action of 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with cellular components, leading to changes in cellular function. 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been reported to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. This inhibition could potentially lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been shown to exhibit antioxidant activity, which could potentially be beneficial in the treatment of oxidative stress-related diseases. Additionally, 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been reported to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments is its ease of synthesis. The one-pot reaction used to synthesize 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is convenient and efficient, allowing for the rapid production of the compound. However, one limitation of using 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments is its limited solubility in common organic solvents, which could potentially limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One potential avenue of research is the development of 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-based materials for use in organic electronics. Additionally, further investigation into the mechanism of action of 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole could lead to the development of novel therapeutic agents for the treatment of cognitive disorders and oxidative stress-related diseases. Finally, the development of new synthetic methods for 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole could potentially lead to improved yields and increased efficiency in its production.
Synthesemethoden
5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole can be synthesized through a one-pot reaction involving the condensation of 2-aminothiophenol, 3-tetrahydrofuranylcarboxaldehyde, and nitrous acid. The reaction proceeds via the formation of an intermediate diazonium salt, which subsequently undergoes intramolecular cyclization to form the oxadiazole ring. This method has been reported to yield 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in good to excellent yields and is a convenient and efficient way to obtain the compound.
Wissenschaftliche Forschungsanwendungen
5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of organic electronics. It has been reported to exhibit good electron-transporting properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Furthermore, 5-(1-benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron, due to its ability to chelate these ions.
Eigenschaften
IUPAC Name |
5-(1-benzothiophen-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-4-11-9(3-1)7-12(19-11)14-15-13(16-18-14)10-5-6-17-8-10/h1-4,7,10H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRAOQYCFVHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Benzothien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)


![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)


